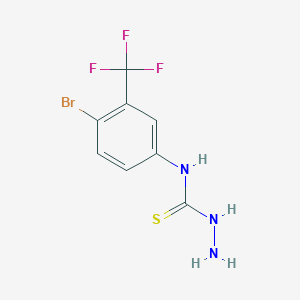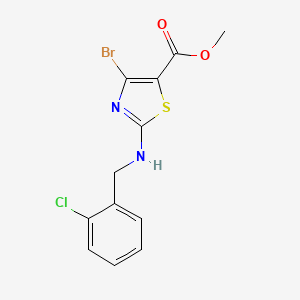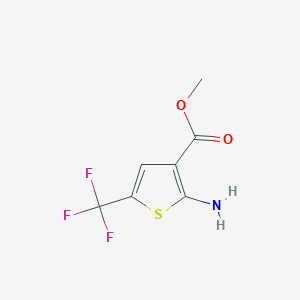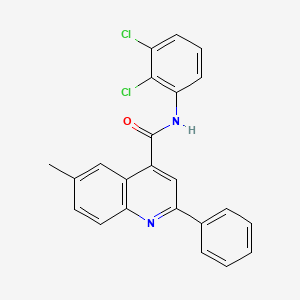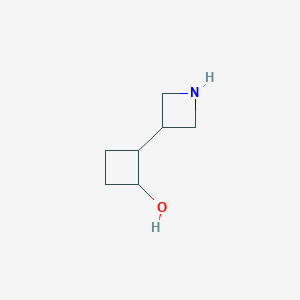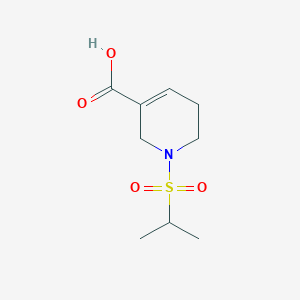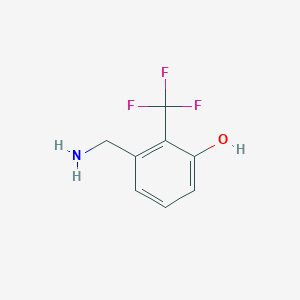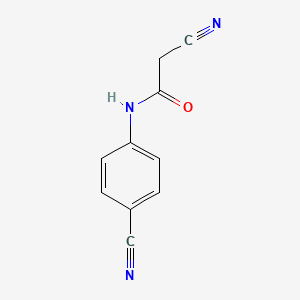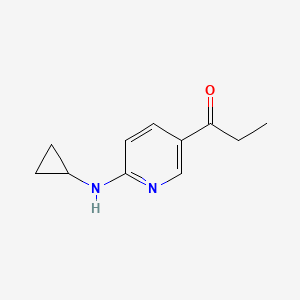
1-(6-(Cyclopropylamino)pyridin-3-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-(Cyclopropylamino)pyridin-3-yl)propan-1-one is an organic compound that features a pyridine ring substituted with a cyclopropylamino group and a propanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(6-(Cyclopropylamino)pyridin-3-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products:
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Applications De Recherche Scientifique
1-(6-(Cyclopropylamino)pyridin-3-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(6-(Cyclopropylamino)pyridin-3-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylamino group can enhance binding affinity to these targets, while the pyridine ring can participate in various biochemical pathways. The exact pathways and targets are still under investigation, but the compound’s structure suggests potential interactions with nucleophilic sites in biological systems .
Comparaison Avec Des Composés Similaires
1-(3-Pyridinyl)propan-2-one: Similar structure but lacks the cyclopropylamino group.
1-(4,6-Dichloropyridin-3-yl)propan-1-one: Contains dichloro substituents instead of the cyclopropylamino group.
Uniqueness: 1-(6-(Cyclopropylamino)pyridin-3-yl)propan-1-one is unique due to the presence of the cyclopropylamino group, which can significantly alter its chemical reactivity and biological activity compared to other pyridine derivatives .
Propriétés
Formule moléculaire |
C11H14N2O |
|---|---|
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
1-[6-(cyclopropylamino)pyridin-3-yl]propan-1-one |
InChI |
InChI=1S/C11H14N2O/c1-2-10(14)8-3-6-11(12-7-8)13-9-4-5-9/h3,6-7,9H,2,4-5H2,1H3,(H,12,13) |
Clé InChI |
UQLYTPNDFYEXNM-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=CN=C(C=C1)NC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,7-Dioxaspiro[4.4]nonan-4-amine](/img/structure/B12996778.png)
